Cas no 1809524-06-8 (2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide)

2-Bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide is a brominated aromatic amide compound featuring a terminal alkyne functional group. Its molecular structure combines a benzamide core with a propynyl carbamoyl substituent, offering versatility in synthetic applications, particularly in click chemistry and cross-coupling reactions. The bromine atom at the 2-position enhances reactivity for further functionalization, while the alkyne moiety enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is useful in medicinal chemistry and materials science as a building block for designing targeted molecules or polymers. Its well-defined reactivity profile and stability under standard conditions make it a practical intermediate for research and industrial applications.
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide structure
1809524-06-8 structure
商品名:2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
CAS番号:1809524-06-8
MF:C17H13BrN2O2
メガワット:357.201323270798
MDL:MFCD31692061
CID:4619422
PubChem ID:122188016

2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide 化学的及び物理的性質

名前と識別子

    • 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
    • MDL: MFCD31692061
    • インチ: 1S/C17H13BrN2O2/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18/h1,3-10H,11H2,(H,19,21)(H,20,22)
    • InChIKey: KGQWVLLFIDTOIE-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(C(NCC#C)=O)C=C1)(=O)C1=CC=CC=C1Br

2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-247523-0.1g
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
1809524-06-8 95%
0.1g
$427.0 2024-06-19
Aaron
AR01EEX7-250mg
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
1809524-06-8 97%
250mg
$864.00 2023-12-14
Aaron
AR01EEX7-500mg
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
1809524-06-8 97%
500mg
$1348.00 2023-12-14
A2B Chem LLC
AX51039-50mg
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
1809524-06-8 97%
50mg
$339.00 2024-04-20
1PlusChem
1P01EEOV-1g
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
1809524-06-8 95%
1g
$1586.00 2024-06-18
A2B Chem LLC
AX51039-250mg
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
1809524-06-8 97%
250mg
$678.00 2024-04-20
Enamine
EN300-247523-0.25g
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
1809524-06-8 95%
0.25g
$610.0 2024-06-19
Enamine
EN300-247523-0.5g
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
1809524-06-8 95%
0.5g
$962.0 2024-06-19
1PlusChem
1P01EEOV-50mg
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
1809524-06-8 95%
50mg
$406.00 2024-06-18
1PlusChem
1P01EEOV-250mg
2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide
1809524-06-8 95%
250mg
$816.00 2024-06-18

2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide 関連文献

2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamideに関する追加情報

Introduction to 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide (CAS No. 1809524-06-8)

2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide, identified by its CAS number 1809524-06-8, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide is characterized by a benzamide core substituted with a bromine atom at the 2-position and a carbamoyl group linked to a phenyl ring, which in turn is connected to a propargyl group. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions.

In recent years, there has been a growing interest in developing novel compounds that can modulate various biological pathways. The presence of the bromine atom in the molecule enhances its reactivity, making it a valuable scaffold for further chemical modifications. Additionally, the propargyl group introduces a triple bond that can participate in various synthetic transformations, allowing for the creation of derivatives with tailored properties.

One of the most compelling aspects of 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide is its potential as an intermediate in the synthesis of more complex pharmacological agents. Researchers have been exploring its utility in developing inhibitors targeting specific enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The benzamide moiety, in particular, is known for its role in drug design due to its ability to form hydrogen bonds with biological targets, enhancing binding affinity and selectivity.

The propargyl carbamoyl group on the phenyl ring adds another layer of complexity to the compound's interactions. This group can engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions. Such interactions are crucial for achieving high efficacy and low toxicity in drug candidates.

Recent studies have highlighted the importance of understanding the structural features of molecules like 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide in relation to their biological activity. Computational modeling and experimental techniques have been employed to elucidate how these compounds interact with their targets at the molecular level. These studies have provided valuable insights into the design principles that can be used to optimize drug candidates for better pharmacological profiles.

The bromine atom at the 2-position of the benzamide core plays a critical role in modulating the reactivity and selectivity of the compound. Bromine is known to be an electrophilic center, which can participate in various chemical reactions such as substitution and coupling reactions. This property makes 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide a versatile building block for synthesizing more complex molecules with tailored biological activities.

In addition to its structural significance, 2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide has shown promise in preclinical studies as a potential therapeutic agent. Researchers have been investigating its effects on various disease models, including cancer cell lines and animal models of inflammation. The compound has demonstrated inhibitory activity against certain enzymes and receptors, suggesting its potential as a lead compound for further development.

The synthesis of 2-bromo-N-{4-[(prop-2-ylnol)carbamoyl]phenyl}benzamide involves multiple steps that require careful optimization to ensure high yield and purity. The propargyl group introduces a challenge during synthesis due to its reactivity with various functional groups. However, advances in synthetic chemistry have provided new methodologies for handling such functional groups effectively.

The use of computational tools has also been instrumental in predicting the biological activity of 2-bromo-N-{4-[((proparglylamino)methylene)]phenyl}benzamide. Molecular docking studies have been conducted to evaluate how this compound interacts with potential targets, providing valuable insights into its mechanism of action. These studies have helped guide the design of derivatives with improved pharmacological properties.

In conclusion, 2-bromo-N-{4-[((proparglylamino)methylene)]phenyl}benzamide, identified by its CAS number CAS No. 1809524–06–8, is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and derivatives of this compound, highlighting its importance in drug discovery efforts.

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